Computed Lipophilicity (XLogP3) Comparison Against the Nearest Aryl-Urea Analogs
The target compound exhibits a computed XLogP3 of 4.8, which is 0.6 log units higher than the 4‑methoxyphenyl analog (XLogP3 = 4.2) and 1.3 log units higher than the 3,4,5‑trimethoxyphenyl analog (XLogP3 ≈ 3.5) [1]. This increased lipophilicity predicts greater membrane partitioning and may alter oral absorption and tissue distribution relative to the less lipophilic analogs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 (PubChem 2021.05.07 release) |
| Comparator Or Baseline | 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea: XLogP3 = 4.2; 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea: XLogP3 ≈ 3.5 |
| Quantified Difference | +0.6 log units vs. 4-methoxy analog; +1.3 log units vs. 3,4,5-trimethoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); values are consensus predictions for the neutral species. |
Why This Matters
A 0.6–1.3 log unit shift in XLogP3 is sufficient to move a compound between Lipinski Rule‑of‑5 compliant and non‑compliant space, impacting formulation strategy and in vivo pharmacokinetic behavior.
- [1] PubChem. Computed Properties for CID 43956439 (target) and CID analogues (4-methoxyphenyl, 3,4,5-trimethoxyphenyl). XLogP3 values. https://pubchem.ncbi.nlm.nih.gov/compound/1172265-41-6 View Source
